molecular formula C24H28N2O6 B2944749 (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 859132-61-9

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No. B2944749
CAS RN: 859132-61-9
M. Wt: 440.496
InChI Key: DOUFKOMYJLCHRN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Benzofuran compounds have been identified to possess antitumor properties . They can act on various pathways involved in cancer progression, such as cell cycle regulation and apoptosis . The compound could be studied for its potential to inhibit tumor growth or induce death in cancer cells.

Antibacterial and Antifungal Applications

These derivatives exhibit antibacterial and antifungal activities , making them candidates for developing new antimicrobial agents . Research could explore the efficacy of this compound against resistant strains of bacteria and fungi.

Antioxidative Properties

Benzofuran derivatives can function as antioxidants , protecting cells from oxidative stress, which is implicated in numerous diseases . The compound’s antioxidative potential can be harnessed to prevent or treat conditions caused by reactive oxygen species.

Antiviral Uses

Some benzofuran derivatives have shown antiviral activities , including against hepatitis C virus . Investigating the compound’s mechanism of action against various viruses could lead to novel antiviral therapies.

Kinase Inhibition

Kinases are enzymes that play a crucial role in signaling pathways. Benzofuran derivatives can act as kinase inhibitors , which is significant in treating diseases like cancer where kinase activity is dysregulated . The compound’s ability to inhibit specific kinases could be a focal point of research.

Pharmaceutical Development

Given their biological activities, benzofuran derivatives are potential lead compounds in drug development . The compound could be modified to enhance its efficacy and reduce toxicity, leading to the creation of new pharmaceuticals.

Fluorescence Sensing

Benzofuran derivatives can be used as fluorescence sensors due to their photophysical properties . This application is valuable in biological imaging and diagnostics, where the compound could be used to detect or track biological molecules.

Agricultural Chemistry

In agriculture, benzofuran derivatives can serve as growth regulators or pesticides . Research into the compound’s effects on plant physiology or pests could contribute to more effective agricultural practices.

properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-30-20-5-3-4-16(23(20)31-2)14-21-22(29)17-6-7-19(28)18(24(17)32-21)15-26-10-8-25(9-11-26)12-13-27/h3-7,14,27-28H,8-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUFKOMYJLCHRN-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.